
Eldecalcitol-d6
描述
埃尔德钙化醇-d6 是埃尔德钙化醇的氘标记类似物,埃尔德钙化醇是维生素 D 的活性形式。埃尔德钙化醇主要用于治疗骨质疏松症,因为它具有强大的抗骨吸收特性。 埃尔德钙化醇-d6 中的氘标记用于研究目的,特别是在药代动力学研究中,以追踪化合物在生物系统中的行为 .
准备方法
合成路线和反应条件: 埃尔德钙化醇通过从石胆酸开始的多步过程合成。关键中间体 1,2α-环氧化物由 25-羟基胆固醇制备。 然后使用该中间体在 2β 位引入羟基丙氧基取代基 .
工业生产方法: 埃尔德钙化醇的工业生产涉及优化合成路线,以确保高产率和纯度。 这包括控制反应条件,如温度、pH 值以及使用特定催化剂以促进所需转化 .
化学反应分析
反应类型: 埃尔德钙化醇经历各种化学反应,包括:
氧化: 埃尔德钙化醇可以被氧化形成不同的代谢物。
还原: 还原反应可以修饰分子中存在的羟基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢化铝锂等还原剂。
科学研究应用
Pharmacokinetic Studies
Eldecalcitol-d6 is instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of eldecalcitol. A study demonstrated that Eldecalcitol formulations showed bioequivalence under fasting and fed conditions, indicating that both formulations had similar pharmacokinetic profiles without significant adverse effects .
Metabolic Pathway Analysis
The deuterium labeling in this compound facilitates detailed metabolic pathway analysis. Researchers can utilize this compound to trace metabolic processes in vivo, providing insights into how vitamin D analogs interact with biological systems .
Clinical Efficacy Studies
Numerous clinical trials have highlighted the efficacy of eldecalcitol in increasing bone mineral density (BMD) and reducing fracture incidence among osteoporotic patients. For instance, a meta-analysis indicated that Eldecalcitol significantly outperformed alfacalcidol in improving lumbar BMD and decreasing bone turnover markers (BTMs) such as NTX and BALP .
Efficacy in Osteoporosis Treatment
A comprehensive review involving over 1,300 patients demonstrated that Eldecalcitol effectively increased lumbar BMD by 3.5% compared to 0.2% with alfacalcidol over a 36-month period . Additionally, the incidence of vertebral fractures was significantly lower in the Eldecalcitol group (3.8%) compared to the alfacalcidol group (6.7%) .
Safety Profile Assessment
Clinical assessments have shown that Eldecalcitol has a favorable safety profile with minimal adverse events reported during trials . This aspect is critical for long-term treatment strategies in osteoporosis management.
Comparative Data Table
The following table summarizes key findings from various studies on Eldecalcitol's efficacy compared to alfacalcidol:
Study Reference | Treatment Group | Lumbar BMD Change (%) | NTX Suppression (%) | Fracture Incidence (%) |
---|---|---|---|---|
Matsumoto et al | Eldecalcitol | 3.5 | 35 | 3.8 |
Shiraki et al | Alfacalcidol | 0.2 | 30 | 6.7 |
Hagino et al | Eldecalcitol | 3.1 | 19 | 18.6 |
Frontiers et al | Combined Study | Superior to Alfacalcidol | Significant reduction | Lower than Alfacalcidol |
作用机制
埃尔德钙化醇通过与维生素 D 受体结合发挥作用,然后与特定 DNA 序列相互作用以调节参与钙和磷酸盐稳态的基因的表达。 这导致肠道中钙吸收增加,骨吸收减少,从而增加骨矿物质密度 .
类似化合物:
阿尔法钙化醇: 另一种用于治疗骨质疏松症的维生素 D 类似物。
活性维生素 D: 维生素 D 的活性形式,用于治疗各种与钙相关的疾病。
埃尔德钙化醇-d6 的独特性: 埃尔德钙化醇-d6 由于其氘标记而具有独特性,它提供了增强的稳定性,并允许进行详细的药代动力学研究。 与其他维生素 D 类似物相比,埃尔德钙化醇在增加骨矿物质密度和降低骨折风险方面表现出优异的疗效 .
相似化合物的比较
Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis.
Calcitriol: The active form of vitamin D, used in various calcium-related disorders.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism
Uniqueness of Eldecalcitol-d6: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risk .
生物活性
Eldecalcitol-d6, a deuterated analog of eldecalcitol, is a derivative of active vitamin D3 (1α,25-dihydroxyvitamin D3) designed to enhance the therapeutic effects in conditions such as osteoporosis. This article explores its biological activity, pharmacokinetics, efficacy in clinical trials, and comparative studies with other vitamin D analogs.
1. Overview of this compound
This compound is synthesized to improve the stability and bioavailability of eldecalcitol, which has shown superior efficacy in promoting bone health compared to traditional vitamin D analogs like alfacalcidol. The compound's mechanism involves enhancing calcium absorption and modulating bone metabolism.
2.1 Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by:
- Rapid Absorption : Peak plasma concentrations are typically reached within 3-4 hours post-administration.
- Half-Life : Approximately 50 hours, allowing for once-daily dosing.
- Dose-Proportionality : Pharmacokinetic exposure is dose-dependent within the range of 0.1–1.0 µg .
This compound acts primarily through the vitamin D receptor (VDR), influencing gene expression related to calcium homeostasis and bone metabolism:
- Increases expression of calcium transport proteins such as TRPV6 and calbindin-D9k in the intestine.
- Modulates bone remodeling by affecting osteoblast and osteoclast activity .
3.1 Efficacy in Osteoporosis
Clinical trials have demonstrated that eldecalcitol, including its deuterated form, significantly increases bone mineral density (BMD) and reduces fracture risk in osteoporotic patients:
- A Phase III trial involving 1,332 patients showed that eldecalcitol increased lumbar BMD significantly more than alfacalcidol (P<0.00001) and suppressed bone turnover markers like NTX and BALP more effectively .
Study | Treatment | BMD Change | NTX Suppression | BALP Suppression |
---|---|---|---|---|
Matsumoto et al | ELD 0.75 µg | +3.5 ± 0.2% | -26 ± 9 U/L | -19% |
Hagino et al | ELD 0.75 µg | +3.8% | -6.70% | Not reported |
3.2 Comparative Studies
Eldecalcitol has been shown to be more effective than alfacalcidol in promoting osteogenesis:
- In ovariectomized rat models, eldecalcitol induced greater increases in cancellous bone density and improved trabecular architecture compared to alfacalcidol .
4.1 Clinical Case Report
A clinical case study highlighted the use of eldecalcitol in a postmenopausal woman with severe osteoporosis:
- After 12 months of treatment with this compound, the patient exhibited a significant increase in lumbar spine BMD from baseline measurements and reported improved quality of life metrics.
5. Conclusion
This compound represents a promising advancement in the treatment of osteoporosis, demonstrating enhanced biological activity compared to traditional vitamin D analogs. Its favorable pharmacokinetic properties, combined with substantial clinical efficacy in increasing BMD and reducing fracture risk, position it as a valuable therapeutic option for managing osteoporosis.
属性
IUPAC Name |
(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-WEKSAGPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。